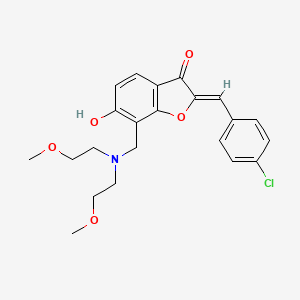

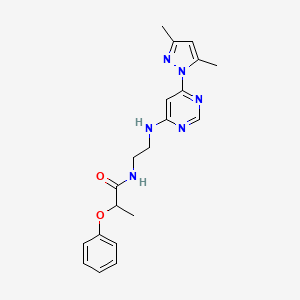

![molecular formula C11H10BrNS2 B2442374 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole CAS No. 338414-94-1](/img/structure/B2442374.png)

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole

Overview

Description

The compound “4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole” is a thiazole derivative . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of thiazole derivatives has been explored in various studies . For instance, one study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of “4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole” can be analyzed using various spectroscopic techniques . For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazole derivatives, including “4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole”, can undergo various chemical reactions . For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compounds

Thiazole derivatives, including 4-thiazolidinones, are pivotal in synthetic chemistry due to their potential to form a variety of biologically active compounds. The synthesis and transformation of thiazole derivatives are extensively studied for developing new molecules with potent antibacterial activities (Kashyap et al., 2018). 4-Thiazolidinones, for example, are synthesized through various synthetic routes and have shown a wide spectrum of biological activities, underscoring their significance in drug discovery and medicinal chemistry (ArunlalV. et al., 2015).

Biological Activities

The thiazole nucleus is a common feature in compounds exhibiting a wide array of biological activities. Thiazole derivatives are extensively researched for their vibrant potential against several activities, including antimicrobial and anticancer properties (Kumawat, 2017; Guerrero-Pepinosa et al., 2021). The thiazole ring's modification at different positions can generate new molecules with enhanced biological activities, further emphasizing the role of thiazole derivatives in developing novel therapeutic agents.

Safety And Hazards

Future Directions

Thiazole derivatives, including “4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole”, continue to be a topic of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name |

4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS2/c1-8-13-10(6-14-8)7-15-11-4-2-9(12)3-5-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNZENCLTXLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323013 | |

| Record name | 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648938 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole | |

CAS RN |

338414-94-1 | |

| Record name | 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

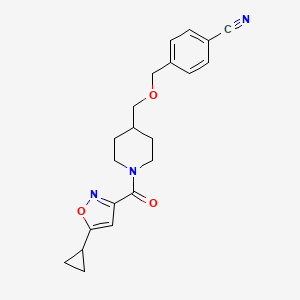

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)

![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)

![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)

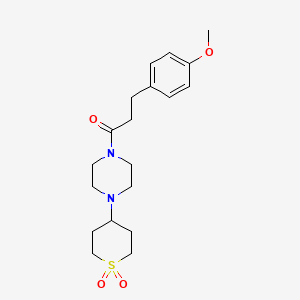

![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)

![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)

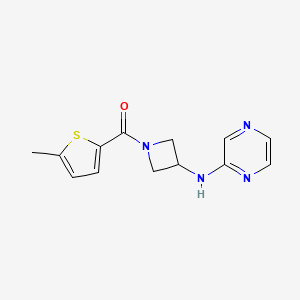

![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)